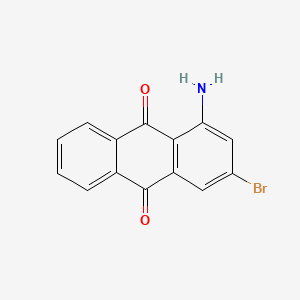
1-Amino-3-bromoanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-bromoanthracene-9,10-dione is an organic compound with the molecular formula C14H8BrNO2. It belongs to the class of anthracene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. This compound is particularly interesting due to its unique structural features and reactivity, making it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3-bromoanthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 1-aminoanthracene-9,10-dione using bromine or bromine-containing reagents. For instance, the reaction of 1-aminoanthracene-9,10-dione with potassium bromide (KBr) in the presence of an oxidizing agent like nonanebis(peroxoic acid) yields the desired product . This method is advantageous due to its high yield and mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-bromoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of catalysts.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3-bromoanthracene-9,10-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-amino-3-bromoanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
- 1-Aminoanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-dione
- 9,10-Dibromoanthracene
Comparison: 1-Amino-3-bromoanthracene-9,10-dione is unique due to the presence of both amino and bromo substituents on the anthracene core. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the bromo group enhances its reactivity in substitution reactions, while the amino group contributes to its biological activity .
Propiedades
Número CAS |
6375-37-7 |
|---|---|
Fórmula molecular |
C14H8BrNO2 |
Peso molecular |
302.12 g/mol |
Nombre IUPAC |
1-amino-3-bromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H8BrNO2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H,16H2 |
Clave InChI |
RPNOZQWUARYYRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


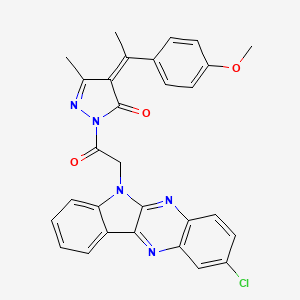
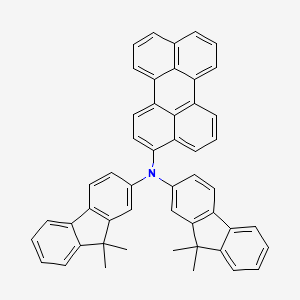
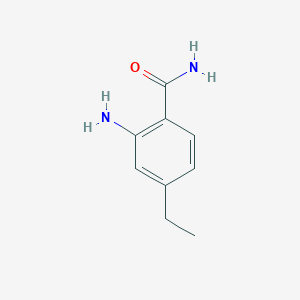
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
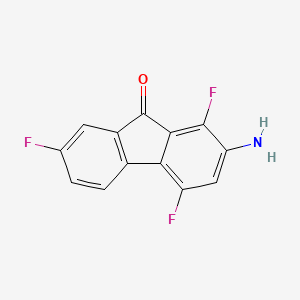
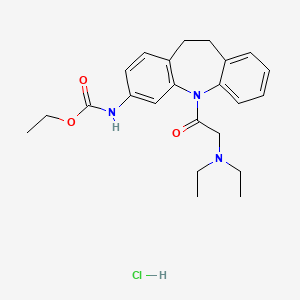


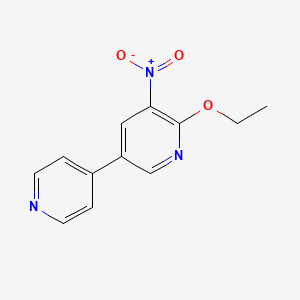
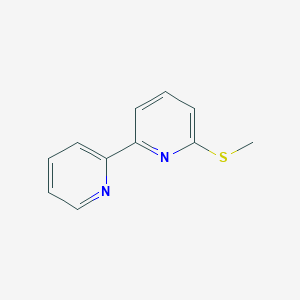

![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
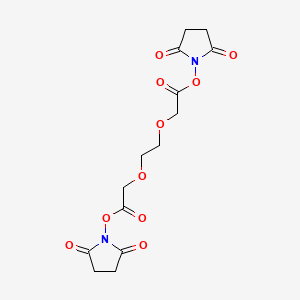
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
